3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various applications, including potential treatments for human papillomavirus infections and as inhibitors for enzymes like xanthine oxidase and tyrosinase .
Synthesis Analysis
The synthesis of related carbazole derivatives has been reported using different methods. For instance, an efficient asymmetric synthesis of a carbazole-containing compound was achieved through an asymmetric reductive amination, which is a key step in producing high stereochemical purity required for pharmaceutical applications . Another synthesis method involved the Claisen-Schmidt condensation to produce benzamide/amide derivatives of carbazole . These methods could potentially be adapted for the synthesis of "3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide".
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been determined using techniques such as Hartree-Fock and density functional methods, which provide detailed information on the geometry and electronic properties of the molecules . Single-crystal X-ray diffraction data have also been used to elucidate the crystal and molecular structure of these compounds, which is crucial for understanding their reactivity and interactions .
Chemical Reactions Analysis
The chemical reactivity of carbazole derivatives can be inferred from studies on similar compounds. For example, the reductive amination process used in the synthesis of a carbazole derivative for treating human papillomavirus infections indicates that these compounds can participate in reactions involving amine formation . Additionally, the Claisen-Schmidt condensation used to produce benzamide/amide derivatives suggests that carbazole compounds can engage in reactions with aldehydes and ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can be characterized using various spectroscopic methods, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques provide insights into the electronic structure, functional groups, and bonding patterns within the molecule. Elemental analysis and molar conductance measurements can also be used to determine the composition and ionic characteristics of these compounds .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties, showing excellent yields and significant in vitro antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli, have been synthesized. These findings highlight the potential of such compounds in developing new antimicrobial agents (M. Idrees et al., 2020).
Anticancer Applications
- A study on the synthesis and anticancer evaluation of naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives suggests potential applications in treating breast cancer, demonstrating moderate activity against cancer cell lines. This indicates the relevance of carbazole derivatives in the development of novel anticancer therapies (Salahuddin et al., 2014).
Electrochromic Materials
- Research into the fabrication of redox-active and electrochromic poly(amide-amine) films through the electrochemical oxidative coupling of arylamino groups has been conducted. These materials show promising electrochromic and fluorescent properties, indicating their potential use in electronic and optoelectronic devices (S. Hsiao & Hui-min Wang, 2016).
Coordination Networks and NLO Properties
- The synthesis of crystalline coordination networks through the combination of tetrazolate-yl acylamide tectons with cadmium dichloride has been explored. These networks exhibit significant second harmonic generation (SHG) efficiencies, which are crucial for nonlinear optical applications. The study underscores the impact of substituents on the structural topologies and nonlinear optical properties of coordination networks (Jian-Zhen Liao et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 3-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is an enzyme called SirT1 . This enzyme is thought to be involved in controlling the removal of certain proteins, such as the abnormal huntingtin protein .
Mode of Action
3-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide works by blocking the activity of the SirT1 enzyme . By inhibiting this enzyme, the compound increases the removal of the targeted proteins, thus reducing their levels in the cells .
Biochemical Pathways
The biochemical pathways affected by 3-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide are those involved in protein degradation . The downstream effects of this action include a reduction in the levels of the targeted proteins in the cells .
Pharmacokinetics
The compound’s ability to inhibit the sirt1 enzyme suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide’s action include a reduction in the levels of the targeted proteins in the cells . This can lead to changes in cellular function and potentially alleviate symptoms associated with the accumulation of these proteins .
properties
IUPAC Name |
3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVWSSUURMOBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.